molecular formula C11H15NO2 B13140989 Methyl2-(3-isopropylpyridin-2-yl)acetate

Methyl2-(3-isopropylpyridin-2-yl)acetate

Cat. No.: B13140989
M. Wt: 193.24 g/mol
InChI Key: HFGBBGRTVKFXEG-UHFFFAOYSA-N
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Description

Methyl2-(3-isopropylpyridin-2-yl)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with an isopropyl group at the third position and a methyl ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-isopropylpyridine-2-carboxylic acid.

    Reduction: 3-isopropylpyridine-2-methanol.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

Methyl2-(3-isopropylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active pyridine derivative, which can then interact with its target. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

    Ethyl2-(3-isopropylpyridin-2-yl)acetate: Similar structure but with an ethyl ester group.

    Methyl2-(3-methylpyridin-2-yl)acetate: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: Methyl2-(3-isopropylpyridin-2-yl)acetate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a precursor in the synthesis of bioactive compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(3-propan-2-ylpyridin-2-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-12-10(9)7-11(13)14-3/h4-6,8H,7H2,1-3H3

InChI Key

HFGBBGRTVKFXEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)CC(=O)OC

Origin of Product

United States

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